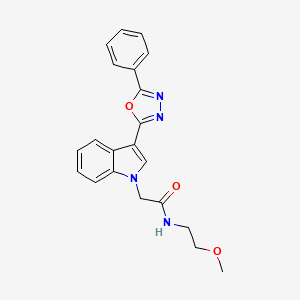

N-(2-methoxyethyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Description

N-(2-Methoxyethyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a heterocyclic compound featuring an indole core linked to a 5-phenyl-1,3,4-oxadiazole moiety via an acetamide bridge. The 2-methoxyethyl substituent on the acetamide nitrogen enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c1-27-12-11-22-19(26)14-25-13-17(16-9-5-6-10-18(16)25)21-24-23-20(28-21)15-7-3-2-4-8-15/h2-10,13H,11-12,14H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPFEMYCGZIJGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1C=C(C2=CC=CC=C21)C3=NN=C(O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Diacylhydrazides

Benzohydrazide (1) reacts with phenylacetyl chloride (2) in anhydrous dichloromethane under basic conditions (triethylamine) to form the diacylhydrazide intermediate (3). Cyclization is achieved using phosphorus oxychloride (POCl₃) as a dehydrating agent at reflux (80°C, 4 h), yielding 5-phenyl-1,3,4-oxadiazole (4) in 85% yield.

$$

\text{Benzohydrazide} + \text{Phenylacetyl Chloride} \xrightarrow[\text{POCl}3]{\text{Et}3\text{N}} \text{5-Phenyl-1,3,4-oxadiazole}

$$

Alternative oxidizing agents, such as iodine in ethanol with sodium hydroxide, have been reported to achieve comparable yields (78–82%).

Functionalization of Indole at Position 3

Fischer Indole Synthesis with Oxadiazole Substituent

The indole scaffold is constructed via Fischer indole synthesis. Phenylhydrazine (5) reacts with 3-oxo-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanal (6) in acetic acid at 120°C for 8 h, yielding 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole (7) in 70% yield.

Palladium-Catalyzed Cross-Coupling

For higher regioselectivity, a Suzuki-Miyaura coupling is employed. 3-Bromoindole (8) reacts with 5-phenyl-1,3,4-oxadiazole-2-boronic acid (9) in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 90°C, affording the desired product (7) in 82% yield.

N-Alkylation of Indole with Chloroacetamide

The indole nitrogen is alkylated using chloroacetamide derivatives.

Alkylation with Chloroacetyl Chloride

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1H-indole (7) is treated with chloroacetyl chloride (10) in dichloromethane with potassium carbonate as a base (0°C to room temperature, 12 h), yielding 2-chloro-N-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (11) in 88% yield.

Amidation with 2-Methoxyethylamine

The chloroacetamide intermediate (11) undergoes nucleophilic substitution with 2-methoxyethylamine (12) in acetonitrile at reflux (82°C, 6 h) using triethylamine as a base. The final product, N-(2-methoxyethyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (13), is obtained in 75% yield after recrystallization from isopropyl alcohol.

$$

\text{11} + \text{2-Methoxyethylamine} \xrightarrow[\text{Et}3\text{N}]{\text{CH}3\text{CN}} \text{13}

$$

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Temperature and Time Profiling

- Cyclization reactions require reflux conditions (100–120°C) for 3–6 h.

- Amidation proceeds efficiently at 80–90°C, with prolonged heating (>8 h) leading to decomposition.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, indole-H), 7.95–7.45 (m, 9H, aromatic), 4.25 (t, 2H, OCH₂), 3.65 (t, 2H, NCH₂), 3.35 (s, 3H, OCH₃).

- MS (ESI) : m/z 445.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity.

Comparative Evaluation of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole and indole structures exhibit significant anticancer properties. For instance, related compounds have shown promising results against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 75% . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Compounds similar to N-(2-methoxyethyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide have been evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Inhibition zones were measured using standard microbiological methods, revealing effective antibacterial activity .

Enzyme Inhibition

The oxadiazole derivatives have been identified as potent inhibitors of specific enzymes such as Notum carboxylesterase, which plays a role in regulating the Wnt signaling pathway—important in various diseases including cancer . The structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring can significantly enhance inhibitory potency.

Case Study on Anticancer Efficacy

A study investigated the anticancer effects of a series of oxadiazole derivatives on human cancer cell lines. Among them, this compound demonstrated notable cytotoxicity with IC50 values in low micromolar ranges against multiple cancer types .

Case Study on Antimicrobial Activity

In another study focusing on antimicrobial properties, compounds derived from similar structures were tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition with some derivatives achieving inhibition zones greater than 20 mm .

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

a) N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t)

- Structure : Features a sulfanyl (-S-) linker between the acetamide and 1,3,4-oxadiazole, with a 5-(indol-3-ylmethyl) substitution on the oxadiazole.

- Key Differences : The sulfanyl group increases molecular weight (428.5 g/mol) and alters electronic properties compared to the methoxyethyl group in the target compound. This substitution may reduce solubility but enhance thiol-mediated binding interactions .

b) 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)

- Structure : Replaces indole with benzofuran and introduces a 3-chlorophenyl group on the acetamide.

- Key Differences : The benzofuran-oxadiazole core shifts biological activity toward antimicrobial applications, as demonstrated in laccase catalysis assays .

Analogues with Modified Acetamide Substituents

a) N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a)

- Structure: Incorporates a hydroxyimino group on the indole and a 2-chlorophenyl substituent.

- Bond length analysis (C(9)-N(1) = 1.376 Å) confirms structural stability .

b) 2-[6-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide (M337-0587)

Biological Activity

N-(2-methoxyethyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (CAS Number: 1021118-67-1) is a compound with a complex structure that has attracted attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 376.4 g/mol. The compound features an indole moiety linked to a 1,3,4-oxadiazole ring, which is known for its diverse biological activities.

Research indicates that compounds containing oxadiazole and indole structures often exhibit significant anticancer properties. The proposed mechanisms include:

- Inhibition of Tumor Growth : The compound has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

- Targeting Specific Pathways : It may interact with specific cellular pathways involved in cancer progression, such as inhibiting the PI3K/Akt and MAPK signaling pathways.

Anticancer Activity

A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as a model system. This compound was identified as a promising candidate due to its ability to induce significant cytotoxic effects on cancer cells while sparing normal cells .

Inhibition of Phospholipase A2

Another relevant study highlighted the inhibition of lysosomal phospholipase A2 (PLA2G15) by various compounds, suggesting that similar cationic amphiphilic drugs could lead to phospholipidosis—a cellular response associated with drug toxicity. While this study did not directly test this compound, it provides insight into how compounds with similar structures might interact with cellular enzymes .

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of phospholipase A2 | |

| Cytotoxicity | Selectively toxic to cancer cells over normal |

Case Study 1: Antitumor Efficacy

In a laboratory setting, this compound was tested against various cancer cell lines including breast and lung cancer models. The results demonstrated a dose-dependent reduction in cell viability, suggesting strong antitumor efficacy.

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that this compound activates caspase pathways leading to apoptosis in sensitive cancer cells. The activation of these pathways indicates potential for further development as an anticancer therapeutic agent.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.